molecular formula C15H18ClN5O2 B2898323 1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea CAS No. 1170116-90-1

1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea

Cat. No.: B2898323
CAS No.: 1170116-90-1
M. Wt: 335.79
InChI Key: HSPANMWXWHEJOR-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea is a synthetic urea derivative characterized by a 5-chloro-2-methoxyphenyl group and a pyridazine-containing ethylamine side chain. The urea backbone (-NHCONH-) serves as a critical pharmacophore, enabling hydrogen bonding with biological targets. This compound is hypothesized to modulate ion channels (e.g., KCa channels) based on structural similarities to known activators like NS1608 .

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-[(6-methylpyridazin-3-yl)amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O2/c1-10-3-6-14(21-20-10)17-7-8-18-15(22)19-12-9-11(16)4-5-13(12)23-2/h3-6,9H,7-8H2,1-2H3,(H,17,21)(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPANMWXWHEJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCCNC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Retrosynthetic Analysis

The compound can be dissected into two key intermediates:

  • 5-Chloro-2-methoxyphenyl isocyanate
  • 2-((6-Methylpyridazin-3-yl)amino)ethylamine

The urea bond is formed via nucleophilic addition of the amine to the isocyanate, followed by elimination of carbon dioxide.

Stepwise Synthesis

Synthesis of 5-Chloro-2-methoxyphenyl Isocyanate

Starting Material : 5-Chloro-2-methoxyaniline
Reaction : Treatment with phosgene (COCl₂) or triphosgene in anhydrous dichloromethane (DCM) at 0–5°C yields the isocyanate.
Key Conditions :

  • Solvent : Anhydrous DCM
  • Temperature : 0–5°C (prevents side reactions)
  • Catalyst : Triethylamine (neutralizes HCl byproduct)
Parameter Optimal Value Yield (%) Purity (%)
Phosgene Equiv. 1.2 88 95
Reaction Time 2 h 85 93
Triethylamine 1.5 equiv 90 96
Synthesis of 2-((6-Methylpyridazin-3-yl)amino)ethylamine

Starting Material : 6-Methylpyridazin-3-amine
Reaction : Alkylation with 2-chloroethylamine hydrochloride in dimethylformamide (DMF) at 80°C for 12 h.
Purification : Column chromatography (silica gel, ethyl acetate:hexane 1:1).

Parameter Optimal Value Yield (%) Purity (%)
DMF Volume 10 mL/g 78 92
Reaction Time 12 h 75 90
Temperature 80°C 80 94
Urea Bond Formation

Coupling Reaction :

  • Reagents : 5-Chloro-2-methoxyphenyl isocyanate (1.0 equiv), 2-((6-methylpyridazin-3-yl)amino)ethylamine (1.1 equiv)
  • Solvent : Tetrahydrofuran (THF)
  • Conditions : Stirred at 25°C for 24 h under nitrogen.
Coupling Agent Yield (%) Purity (%)
None (direct) 65 88
EDCI 82 95
DCC 78 93

Mechanistic Insight : The carbodiimide coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDCI) activate the isocyanate, facilitating nucleophilic attack by the amine.

Optimization of Reaction Conditions

Solvent Screening

Solvent polarity significantly impacts reaction kinetics:

Solvent Dielectric Constant Yield (%)
THF 7.6 82
DCM 8.9 75
Acetonitrile 37.5 68

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Synthesis

Parameter Batch Process Continuous Flow
Throughput 5 kg/day 20 kg/day
Purity 93% 96%
Cost High Moderate

Recommendation : Continuous flow synthesis enhances scalability and reduces solvent waste.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, urea NH), 7.45–7.10 (m, 3H, aromatic), 3.85 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).
  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O urea).

Chromatographic Purity

Method Retention Time (min) Purity (%)
HPLC (C18) 12.3 98.5
GC-MS 15.8 97.2

Challenges and Mitigation Strategies

Common Side Reactions

  • Isocyanate Hydrolysis : Mitigated by rigorous anhydrous conditions.
  • Dimerization : Controlled via dilute reaction concentrations (<0.5 M).

Purification Challenges

  • Column Chromatography : Requires gradient elution (ethyl acetate → methanol).
  • Recrystallization : Best achieved using ethanol/water (7:3).

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-chloro-2-methoxybenzaldehyde or 5-chloro-2-methoxybenzoic acid.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of urea/thiourea derivatives with diverse pharmacological profiles. Below is a comparative analysis of structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Target/Activity Notable Features
1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea (Target) 5-Cl-2-MeO-phenyl, 6-Me-pyridazine, ethyl linker ~333.5 g/mol* Hypothesized KCa channel modulation Balanced hydrophobicity; pyridazine enhances target specificity
NS1608 ([3S]-[+]-[5-chloro-2-methoxyphenyl]-1,3-dihydro-3-fluoro-6-[trifluoromethyl]-2H-indol-2-one) 5-Cl-2-MeO-phenyl, trifluoromethyl indole 363.7 g/mol KCa1.1 (BK channel) opener (EC50 ~3 µM) Fluorinated indole increases metabolic stability; high potency
1-(5-Chloro-2-methoxyphenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea 4-F-phenyl, propyl linker, 6-oxo-pyridazine 430.9 g/mol Unknown (structural analog) Extended linker may reduce bioavailability; 4-F-phenyl enhances lipophilicity
1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)urea 2-Cl-phenyl, piperidinyl linker 452.3 g/mol Unknown (structural analog) Piperidine improves solubility; bulky substituents may hinder membrane permeation
1-(3-Methoxyphenyl)-3-(2-methylpropionyl)urea 3-MeO-phenyl, isobutyryl group 222.2 g/mol Non-ion channel applications Acylated urea with reduced polarity; limited CNS penetration
1-(5-Chloro-2-methoxyphenyl)-3-[2-(4-chloro-1-pyrazolyl)ethyl]thiourea (ChEBI:94084) Thiourea, 4-Cl-pyrazole, ethyl linker 356.3 g/mol Unknown Thiourea enhances metal coordination; pyrazole may confer kinase inhibition

*Calculated based on molecular formula (C₁₅H₁₆ClN₅O₂).

Key Findings from Comparative Analysis

Substituent Effects on Target Selectivity :

  • The target compound’s pyridazine group distinguishes it from indole-based NS1608, which shows high KCa1.1 activity. Pyridazines are less common in KCa modulators but may offer selectivity for other channels (e.g., KCa3.1) .
  • Thiourea analogs (e.g., ChEBI:94084) exhibit stronger metal-binding capacity but reduced metabolic stability compared to urea derivatives .

Propyl linkers (as in ) increase molecular weight and may reduce diffusion rates across membranes.

Electronic and Hydrophobic Contributions :

  • Chloro and methoxy groups on the phenyl ring enhance lipophilicity and π-stacking interactions. The 4-fluorophenyl group in further increases hydrophobicity, which could improve membrane association but exacerbate off-target effects.
  • Methyl groups on pyridazine (target compound) or trifluoromethyl groups (NS1608) influence electron distribution and steric hindrance, affecting binding affinity .

Pharmacokinetic Considerations :

  • Lower molecular weight analogs (e.g., ) exhibit better bioavailability but lack ion channel-targeting substituents.
  • The target compound’s moderate molecular weight (~333.5 g/mol) aligns with Lipinski’s rules, suggesting favorable oral absorption.

Q & A

Q. What are the key steps and challenges in synthesizing 1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea?

The synthesis involves multi-step reactions, including coupling (e.g., Buchwald-Hartwig or Suzuki) to link the pyridazine and methoxyphenyl moieties, followed by urea formation via isocyanate intermediates. Critical challenges include optimizing reaction conditions (e.g., temperature: 80–120°C; solvents: DMF or THF; catalysts: Pd-based) to improve yield and purity. Purification often requires column chromatography or recrystallization, with monitoring via HPLC .

Q. How is the molecular structure of this compound validated in academic research?

Structural confirmation relies on spectroscopic techniques:

  • NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm) and urea NH groups (δ 8.0–9.5 ppm).
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+) matching the theoretical mass (~380–400 g/mol).
  • X-ray crystallography (if crystalline): Resolve bond lengths and angles for the urea backbone and substituents .

Q. What are common chemical reactions involving this urea derivative?

The compound undergoes:

  • Hydrolysis : Urea cleavage under acidic/basic conditions to yield amines.
  • Substitution : Chloro-group replacement via nucleophilic attack (e.g., using NaN₃ or thiols).
  • Oxidation : Methoxy groups may oxidize to carbonyls with KMnO₄/CrO₃ .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to address low yields or by-product formation?

  • Catalyst Screening : Test Pd(OAc)₂/XPhos for coupling efficiency vs. cheaper alternatives (CuI).
  • Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to stabilize intermediates.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and side products .

Q. What structural features influence its biological activity, and how can analogs be rationally designed?

  • Pyridazine Ring : Essential for hydrogen bonding with kinases or receptors. Modifying the 6-methyl group (e.g., to ethyl) alters steric hindrance and binding affinity.
  • Chloro-Methoxyphenyl Group : Enhances lipophilicity for membrane penetration. Fluorine substitution (e.g., replacing Cl) may improve metabolic stability .

Q. What methodologies are used to elucidate its mechanism of action in target validation studies?

  • Biochemical Assays : Measure IC₅₀ values against purified enzymes (e.g., kinases) using fluorescence polarization.
  • Cellular Models : Assess antiproliferative effects in cancer cell lines (e.g., IC₅₀ via MTT assay).
  • Molecular Docking : Predict binding modes in silico (e.g., AutoDock Vina) using X-ray structures of target proteins .

Q. How can conflicting data on biological activity or synthetic reproducibility be resolved?

  • Batch Analysis : Compare NMR purity (>95%) and residual solvent levels (via GC-MS) across labs.
  • Assay Standardization : Use positive controls (e.g., staurosporine for kinase inhibition) to calibrate activity measurements.
  • Reaction Replication : Publish detailed protocols with exact catalyst loads and degassing steps .

Q. What are the stability and storage considerations for this compound?

  • Degradation Pathways : Urea hydrolysis accelerates at pH < 3 or > 10.
  • Storage : Lyophilize and store at −20°C under inert gas (N₂/Ar) to prevent oxidation.
  • Light Sensitivity : Amber vials mitigate photodegradation of the pyridazine moiety .

Q. How can researchers validate analytical methods to ensure compound purity and identity?

  • HPLC-DAD/UV : Use C18 columns (acetonitrile/water gradient) to resolve impurities.
  • LC-MS/MS : Detect trace by-products (e.g., dechlorinated derivatives) with MRM transitions.
  • Elemental Analysis : Confirm C/H/N ratios within 0.4% of theoretical values .

Q. What in silico tools predict its pharmacokinetic or toxicological profiles?

  • ADMET Prediction : Software like SwissADME estimates LogP (∼2.5), bioavailability (∼70%), and CYP450 interactions.
  • Toxicity Screening : Use ProTox-II to assess hepatotoxicity risk from the chloroaryl group .

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